molecular formula C9H9BrN2O3 B1667060 Bikinin CAS No. 188011-69-0

Bikinin

Cat. No.: B1667060
CAS No.: 188011-69-0
M. Wt: 273.08 g/mol
InChI Key: XFYYQDHEDOXWGA-UHFFFAOYSA-N
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Description

Bikinin is a non-steroidal, ATP-competitive inhibitor of plant Glycogen Synthase Kinase 3 (GSK-3)/Shaggy-like kinases. It is known for its ability to activate brassinosteroid signaling pathways, which play a crucial role in plant development and stress responses .

Mechanism of Action

Target of Action

Bikinin primarily targets the Glycogen Synthase Kinase 3 (GSK3)/Shaggy-like kinases . These kinases are key players in the brassinosteroid (BR) signaling pathway , which impacts plant development and participates in response to various stressors, including wounding, pathogens, and salt stress .

Mode of Action

This compound acts as an ATP-competitive inhibitor of GSK3/Shaggy-like kinases . It interacts with these kinases, leading to changes in their activity . Specifically, this compound inhibits the activity of BIN2, a GSK3-like kinase, in vitro . This inhibition results in the activation of the BR signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the BR signaling pathway . This pathway is involved in many plant developmental processes and stress responses . The inhibition of GSK3/Shaggy-like kinases by this compound leads to the activation of this pathway, modulating the expression of thousands of genes and resulting in various biological responses .

Result of Action

The action of this compound leads to molecular and cellular effects that mimic the action of brassinosteroids . These effects include changes in plant growth, architecture, leaf size and angle, and seed yield . For instance, treatment with this compound has been shown to induce brassinosteroid-like responses in vivo, leading to distinct phenotypic changes in shoot and root growth, leaf development, and photosystem II efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the study found a link between plant growth under salinity stress and sensitivity to this compound . This suggests that the effectiveness of this compound can be influenced by environmental stressors such as salinity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bikinin can be synthesized through a series of chemical reactions involving the formation of a pyridine ring with an amido succinic acid residue in position 2 and a halogen in position 5 . The synthetic route typically involves:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

Bikinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as iodothis compound and methyliodothis compound, which have shown increased potency and improved cell permeability .

Properties

IUPAC Name

4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-6-1-2-7(11-5-6)12-8(13)3-4-9(14)15/h1-2,5H,3-4H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYYQDHEDOXWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349448
Record name N-(5-Bromo-pyridin-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188011-69-0
Record name N-(5-Bromo-pyridin-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5-Bromo-2-pyridinyl)amino]-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is bikinin?

A1: this compound is a small-molecule inhibitor that specifically targets plant glycogen synthase kinase 3 (GSK3)-like kinases. [, , , , ]

Q2: What are GSK3-like kinases and why are they important in plants?

A2: GSK3-like kinases are enzymes that play essential roles in various plant processes, including growth, development, and stress responses. They are key regulators of brassinosteroid (BR) signaling, a crucial pathway for plant growth and development. [, , , , , ]

Q3: How does this compound affect GSK3-like kinases?

A3: this compound acts as a competitive inhibitor of GSK3-like kinases, binding to the ATP-binding site of the enzyme and preventing its activity. This inhibition leads to downstream effects on BR signaling and other pathways. [, , , ]

Q4: What are the downstream effects of this compound treatment in plants?

A4: this compound treatment can lead to a range of effects in plants, including:* Enhanced growth: this compound can promote plant growth, particularly in roots and shoots, by inhibiting GSK3-like kinases and activating BR signaling. [, , , , , ] * Altered development: this compound can affect various developmental processes, such as vascular tissue differentiation, stomatal development, and leaf morphology, by modulating GSK3-like kinase activity. [, , , , ] * Modified stress responses: this compound can influence plant responses to abiotic stresses like salinity by interacting with ABA signaling, which is also regulated by GSK3-like kinases. [, , , ]

Q5: Does this compound affect all GSK3-like kinases equally?

A5: this compound can interact with multiple GSK3-like kinases in plants, but its affinity and effects may vary depending on the specific kinase and plant species. [, ] For instance, this compound was shown to interact with seven AtSK family members in Arabidopsis. []

Q6: Can this compound help to understand the role of specific GSK3-like kinases?

A6: Yes, this compound has been successfully used as a tool to investigate the function of individual GSK3-like kinases by comparing its effects in different plant species and genetic backgrounds. [, , , ]

Q7: What is the molecular formula and weight of this compound?

A7: While the exact molecular formula and weight are not provided in these abstracts, they mention this compound as a small molecule with a specific chemical structure. [, ] More detailed information would require referring to the original research articles.

Q8: How does the structure of this compound relate to its activity?

A8: Research suggests that modifications to the this compound structure can significantly impact its activity, potency, and selectivity towards different GSK3-like kinases. [, ] Specific structure-activity relationship (SAR) studies have focused on developing this compound analogs with improved properties. [, , ]

Q9: Have any this compound analogs been developed?

A9: Yes, researchers have synthesized several this compound analogs to improve its properties, such as enhancing its growth-promoting activity in plants like Arabidopsis and rice. [, , ]

Q10: How is this compound used in plant research?

A10: this compound serves as a powerful tool for studying:* BR signaling pathways: By inhibiting GSK3-like kinases, this compound helps to unravel the complexities of BR signaling and its interactions with other pathways. [, , , ]* Plant development: Researchers use this compound to investigate the role of GSK3-like kinases in controlling various developmental processes, such as vascular tissue formation and stomatal patterning. [, , ] * Stress tolerance mechanisms: this compound aids in understanding how plants respond to abiotic stresses, like salinity, and how these responses are mediated by GSK3-like kinases and their interactions with other signaling pathways. [, , ]

Q11: What are the advantages of using this compound over genetic approaches to study GSK3-like kinases?

A11: this compound offers several advantages:* Overcoming redundancy: It can inhibit multiple GSK3-like kinases simultaneously, overcoming functional redundancy issues often encountered with genetic mutants. [, ]* Specificity: this compound demonstrates a degree of specificity towards GSK3-like kinases, minimizing off-target effects. [, , ]* Temporal and spatial control: Researchers can apply this compound to specific tissues or developmental stages, providing precise control over its effects. []

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